molecular formula C16H21BO4 B8176159 (E)-methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate

(E)-methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate

Cat. No.: B8176159
M. Wt: 288.1 g/mol
InChI Key: HMVOEARLVYGSGX-ZHACJKMWSA-N
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Description

(E)-methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate is an organic compound that features a boronate ester functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate typically involves the reaction of 4-bromo-2-vinylbenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronate ester reacts with aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate or cesium carbonate in organic solvents such as toluene or DMF.

Major Products

    Oxidation: 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoic acid.

    Reduction: 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzyl alcohol.

    Substitution: Various biaryl or vinyl-aryl compounds depending on the halide used.

Scientific Research Applications

(E)-methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate is widely used in scientific research due to its versatility in organic synthesis:

    Chemistry: It is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential therapeutic agents.

    Medicine: It is involved in the development of new drugs and diagnostic agents.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (E)-methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically the halide substrates, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzoate
  • Methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)benzoate
  • Methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)benzoate

Uniqueness

(E)-methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate is unique due to its vinyl group, which provides additional reactivity and versatility in synthetic applications. This distinguishes it from similar compounds that may have different alkyl or aryl groups, affecting their reactivity and applications.

Properties

IUPAC Name

methyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)11-10-12-6-8-13(9-7-12)14(18)19-5/h6-11H,1-5H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVOEARLVYGSGX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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